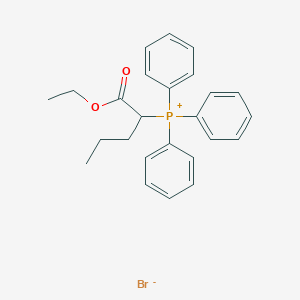
(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P and a molecular weight of 471.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high purity and yield. The process is optimized for large-scale production, often involving continuous flow reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium compounds .
Scientific Research Applications
(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and targeting specific cellular pathways.
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, influencing various biochemical processes. Its phosphonium group allows it to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction .
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a shorter carbon chain.
(10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (AP39): A mitochondria-targeted hydrogen sulfide donor.
Uniqueness
(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is unique due to its specific molecular structure, which allows for targeted interactions with cellular components. Its longer carbon chain compared to similar compounds provides distinct physicochemical properties and biological activities .
Properties
Molecular Formula |
C25H28BrO2P |
|---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopentan-2-yl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28O2P.BrH/c1-3-14-24(25(26)27-4-2)28(21-15-8-5-9-16-21,22-17-10-6-11-18-22)23-19-12-7-13-20-23;/h5-13,15-20,24H,3-4,14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
AZLQXUWGRWBERK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


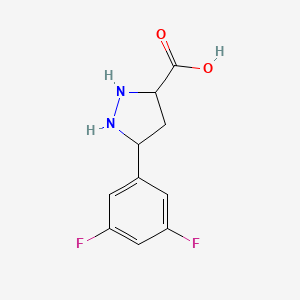
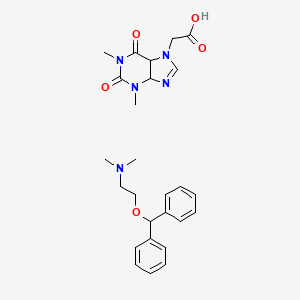
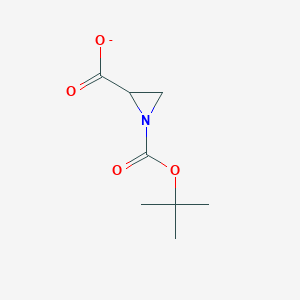
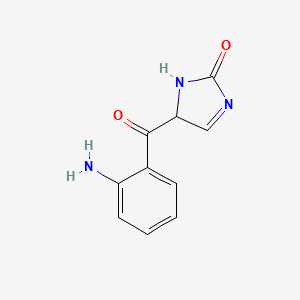
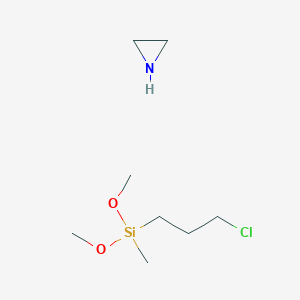
![Carbamic acid, [(1S)-1-methyl-3-[(phenylmethyl)amino]propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12332832.png)
![Pyrimido[4,5-g]pteridine-2,4,7,9(3H,8H)-tetrone, 1,6-dihydro-](/img/structure/B12332836.png)

![2-[(3-Aminopropyl)amino]-4(1H)-quinolinone](/img/structure/B12332845.png)
![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12332860.png)


![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
